2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide
Overview
Description
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MRS2500 and is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
Mechanism of Action
MRS2500 selectively binds to and blocks the P2Y1 receptor, which is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation and vasoconstriction, which are important processes in thrombosis and cardiovascular disease.
Biochemical and Physiological Effects
MRS2500 has been shown to have several biochemical and physiological effects, including the inhibition of ADP-induced platelet aggregation, the reduction of thrombus formation, and the relaxation of vascular smooth muscle. It has also been shown to have anti-inflammatory effects in the colon and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor, which allows for precise targeting of this receptor. However, one limitation is that MRS2500 may have off-target effects on other purinergic receptors, which could complicate data interpretation.
Future Directions
There are several future directions for research on MRS2500, including investigating its potential use in the treatment of cardiovascular disease, inflammatory bowel disease, and cancer. Further studies are also needed to fully understand the mechanism of action of MRS2500 and to determine its potential off-target effects on other purinergic receptors. Additionally, the development of more selective P2Y1 receptor antagonists could improve the specificity of targeting this receptor.
Scientific Research Applications
MRS2500 has been used in various scientific research applications, including the study of platelet aggregation, thrombosis, and cardiovascular disease. It has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.
properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-12-17(27(24,25)22-10-2-3-11-22)4-5-18(15)26-14-19(23)21-13-16-6-8-20-9-7-16/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNLEYIOYFUKKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.